2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one
Overview
Description
2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one is an organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a naphthalene derivative.
Methoxylation: Introduction of the methoxy group (-OCH3) at the 7th position.
Amidation: Formation of the propanamido group (-CONHCH2CH3) at the 2nd position.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce fully saturated naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active compounds.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Applications in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, influencing cellular signaling pathways.
Pathway Modulation: Modulating biochemical pathways, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
Similar Compounds
2-Propanamido-7-methoxy-naphthalene: Lacks the dihydro structure but shares similar functional groups.
7-Methoxy-3,4-dihydronaphthalen-1-(2H)-one: Similar structure but without the propanamido group.
2-Acetamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one: Similar structure with an acetamido group instead of propanamido.
Uniqueness
2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one is unique due to the specific combination of functional groups and the dihydronaphthalene structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12H,3,5,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUWWWJHIKQWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1=O)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390858 | |
Record name | N-(7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88058-66-6 | |
Record name | N-(7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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